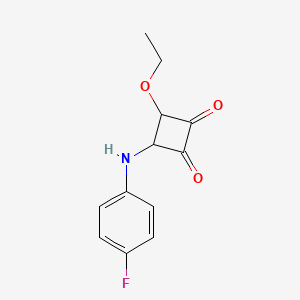![molecular formula C16H21N5O2 B12268750 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12268750.png)
4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine and morpholine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme interactions and cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, disrupting its function and preventing tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazolo core, known for its CDK2 inhibitory activity.
Pyrazolo[1,5-a]pyrimidine: Used in optical applications due to its tunable photophysical properties.
Uniqueness
4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine stands out due to its combination of a pyrazolo[1,5-a]pyrazine core with piperidine and morpholine moieties, which enhances its versatility and effectiveness in various applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
morpholin-4-yl-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C16H21N5O2/c22-16(19-8-10-23-11-9-19)13-2-1-6-20(12-13)15-14-3-4-18-21(14)7-5-17-15/h3-5,7,13H,1-2,6,8-12H2 |
InChI Key |
UDNGWTIQBHFRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
![3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
![3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268711.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B12268714.png)
![4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12268722.png)
![1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12268732.png)
![N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268745.png)
![N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12268753.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
